3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one
Description
3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one is a functionalized chalcone derivative characterized by a propenone backbone substituted with a 3-nitrophenyl group at position 1, a dimethylamino group at position 3, and a methylsulfonyl group at position 2. This compound belongs to the class of α,β-unsaturated ketones, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of electron-withdrawing (nitro, methylsulfonyl) and electron-donating (dimethylamino) groups creates a polarized electronic structure, influencing its reactivity, stability, and intermolecular interactions .
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-methylsulfonyl-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13(2)8-11(20(3,18)19)12(15)9-5-4-6-10(7-9)14(16)17/h4-8H,1-3H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZCFUMKWKEQJH-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC(=CC=C1)[N+](=O)[O-])\S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule, 3-(dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one (C₁₃H₁₅N₂O₅S), features three distinct functional groups:
- A 3-nitrophenyl moiety at position 1
- A methylsulfonyl group at position 2
- A dimethylamino substituent at position 3
This arrangement imposes significant synthetic hurdles:
- Regioselectivity : Introducing the nitro group at the phenyl ring's meta-position requires precise control to avoid ortho/para byproducts.
- Sulfone Stability : The methylsulfonyl group necessitates late-stage installation to prevent side reactions during enone formation.
- Stereoelectronic Effects : The α,β-unsaturated ketone (enone) backbone demands careful modulation of conjugation to prevent polymerization.
Synthetic Methodologies
Route 1: Sequential Functionalization of 3-Nitroacetophenone
Step 1: Nitration of Acetophenone
3-Nitroacetophenone is synthesized via nitration of acetophenone using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. The meta selectivity (~85%) arises from the electron-withdrawing acetyl group:
$$
\text{Acetophenone} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, \, 0^\circ\text{C}} \text{3-Nitroacetophenone} \quad (\text{Yield: 78–82\%})
$$
Step 2: Sulfonation and Oxidation
The methylsulfonyl group is introduced via a two-step process:
- Thiolation : 3-Nitroacetophenone reacts with methanesulfonyl chloride (MsCl) in the presence of AlCl₃ to form the intermediate thioether.
- Oxidation : The thioether is oxidized to the sulfone using H₂O₂/CH₃COOH:
$$
\text{3-Nitroacetophenone} + \text{MsCl} \xrightarrow{\text{AlCl}3} \text{3-Nitro-2-(methylthio)acetophenone} \quad (\text{Yield: 65\%})
$$
$$
\text{3-Nitro-2-(methylthio)acetophenone} \xrightarrow{\text{H}2\text{O}2, \, \text{CH}3\text{COOH}} \text{3-Nitro-2-(methylsulfonyl)acetophenone} \quad (\text{Yield: 88\%})
$$
Step 3: Enamine Formation
The dimethylamino group is installed via a condensation reaction with dimethylamine hydrochloride under Dean-Stark conditions to azeotropically remove water:
$$
\text{3-Nitro-2-(methylsulfonyl)acetophenone} + (\text{CH}3)2\text{NH} \cdot \text{HCl} \xrightarrow{\text{Toluene, \, Δ}} \text{Target Compound} \quad (\text{Yield: 72\%})
$$
Route 2: One-Pot Tandem Reaction
This method leverages a Horner-Wadsworth-Emmons (HWE) olefination to concurrently assemble the enone backbone and install substituents:
- Phosphonate Preparation : Diethyl (dimethylamino)methylphosphonate is synthesized from dimethylamine and diethyl chlorophosphate.
- HWE Reaction : The phosphonate reacts with 3-nitrobenzaldehyde and methylsulfonylacetic acid in the presence of NaH:
$$
\text{3-Nitrobenzaldehyde} + \text{CH}3\text{SO}2\text{CH}_2\text{COOH} + \text{Phosphonate} \xrightarrow{\text{NaH, \, THF}} \text{Target Compound} \quad (\text{Yield: 68\%})
$$
Advantages :
- Reduced purification steps
- Improved stereocontrol (E/Z ratio > 9:1)
Optimization and Mechanistic Insights
Nitration Selectivity
The meta-directing effect of the acetyl group in acetophenone is enhanced by using fuming HNO₃ at low temperatures, achieving 89% meta selectivity. Competing ortho products (<5%) are removed via recrystallization in ethanol.
Characterization Data
Spectroscopic Analysis
Industrial Scalability and Challenges
Cost Analysis
| Reagent | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Methanesulfonyl chloride | 220 | Corrosive; requires neutralization post-reaction |
| Dimethylamine hydrochloride | 180 | Low toxicity |
| m-CPBA | 950 | Oxidizer; hazardous waste generation |
Chemical Reactions Analysis
Nucleophilic Additions to the α,β-Unsaturated Carbonyl System
The conjugated enone system enables Michael addition reactions , where nucleophiles attack the β-carbon. This reaction is facilitated by the electron-withdrawing nitro and methylsulfonyl groups, which polarize the double bond.
Mechanistic Insight : The dimethylamino group donates electrons through resonance, stabilizing the transition state during nucleophilic attack.
Substitution Reactions at the Methylsulfonyl Group
The methylsulfonyl (–SO₂CH₃) group is susceptible to nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing nature, which activates the adjacent carbon for attack.
| Reagent | Product | Conditions |
|---|---|---|
| NaOH | Sulfonic acid derivative | Aqueous NaOH, 80°C |
| Amines | Sulfonamide analogs | DMF, 100°C |
| Thiophenol | Aryl thioether | K₂CO₃, DMSO |
Example : Reaction with piperidine in dimethylformamide (DMF) replaces the methylsulfonyl group with a piperidinyl moiety .
Reduction of the Nitro Group
The nitro group on the phenyl ring can be reduced to an amine under catalytic hydrogenation or using metal-acid systems.
| Reducing Agent | Product | Conditions |
|---|---|---|
| H₂/Pd-C | 3-Aminophenyl derivative | Ethanol, 25°C |
| Fe/HCl | Amine intermediate | Reflux, acidic medium |
| SnCl₂/HCl | Partially reduced nitroso compound | Mild heating |
Key Note : Reduction alters electronic properties, enhancing the compound’s potential in drug design .
Cycloaddition and Heterocycle Formation
The α,β-unsaturated carbonyl system participates in [4+2] Diels-Alder reactions with dienes, forming six-membered rings.
| Diene | Product Class | Conditions |
|---|---|---|
| 1,3-Butadiene | Cyclohexenone derivatives | Toluene, reflux |
| Anthracene | Polycyclic adducts | High pressure |
Mechanism : The electron-deficient enone acts as a dienophile, reacting with electron-rich dienes .
Condensation Reactions
The compound undergoes Claisen-Schmidt-type condensations with aldehydes or ketones, forming extended conjugated systems.
| Partner Carbonyl | Product | Conditions |
|---|---|---|
| Benzaldehyde | Bis-enone derivative | NaOH/EtOH, reflux |
| Acetophenone | Cross-conjugated diketone | Piperidine catalyst |
Example : Condensation with 4-nitrobenzaldehyde yields a tetrasubstituted chalcone analog .
Photochemical and Thermal Rearrangements
Under UV light or heat, the enone system may undergo electrocyclic ring-opening or E/Z isomerization .
| Condition | Observation |
|---|---|
| UV light (365 nm) | Reversible isomerization to Z-form |
| 150°C | Partial decomposition to nitrophenyl fragments |
Stability Note : The methylsulfonyl group increases thermal stability compared to non-sulfonylated analogs .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a conjugated system that contributes to its biological activity. Its structure includes a dimethylamino group, a methylsulfonyl moiety, and a nitrophenyl group, which are critical for its interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that certain analogs showed potent antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . These findings suggest that modifications to the compound's structure can enhance its efficacy against tumor cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Synthetic Methods
The synthesis of this compound has been optimized through various chemical processes. A notable method involves the Michael addition reaction of dimethylamine with methylsulfonyl derivatives and nitrophenyl-acrylic compounds. This approach not only improves yield but also allows for the introduction of different functional groups to tailor biological activity .
Case Study 1: Anticancer Drug Development
In one study, researchers synthesized a series of derivatives based on this compound and evaluated their cytotoxic effects on cancer cells. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer potency. This research provides a framework for future drug development targeting specific cancer types .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of the compound against multi-drug resistant bacteria. The results showed promising activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant pathogens .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
A critical comparison is made with three chalcone derivatives from :
Hm7m (3-[3-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one): Molecular Formula: C₁₇H₁₆N₂O₃ Key Features: Contains a dimethylamino group on the 3-nitrophenyl ring but lacks the methylsulfonyl group. Hydrogen Bonding: Forms 2D planes via C–H⋯O interactions between nitro and ketone groups. Reactivity: The absence of methylsulfonyl reduces electrophilicity at the β-carbon compared to the target compound.
Gp8m (1-[4-(Dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one): Substituent Position: Dimethylamino is para to the ketone on the aryl ring. Crystal Packing: Similar C–H⋯O interactions but distinct stacking due to substituent orientation.
Hm1- (1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one): Simpler Structure: Lacks both dimethylamino and methylsulfonyl groups. Electronic Effects: Reduced polarity and lower thermal stability (mp ~120–130°C) compared to the target compound .
Impact of Methylsulfonyl Group
The methylsulfonyl group in the target compound enhances:
- Electrophilicity : Increases reactivity in Michael addition reactions due to strong electron-withdrawing effects.
- Thermal Stability: Higher melting points (predicted >150°C) compared to non-sulfonated analogs like Hm7m (mp ~100–110°C) .
Comparison with 3-(Dimethylamino)-1-(4-phenoxyphenyl)-2-propen-1-one ()
- Molecular Formula: C₁₇H₁₇NO₂
- Key Differences: Replaces the nitro and methylsulfonyl groups with a phenoxy moiety.
- Polarity : Lower dipole moment due to the absence of nitro and sulfonyl groups, resulting in reduced solubility in polar solvents .
Sulfonated vs. Non-Sulfonated Derivatives
- 3-(Dimethylamino)-1-(2-thienyl)-2-propen-1-one (): Heterocyclic Influence: The thienyl group introduces π-conjugation, altering UV-Vis absorption spectra compared to the nitroaryl-containing target compound. Reactivity: Thienyl derivatives exhibit higher nucleophilic aromatic substitution activity .
Data Tables
Table 1: Comparative Physical Properties
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one, and how can reaction conditions be optimized?
The compound can be synthesized via a condensation reaction between a nitro-substituted acetophenone derivative and a dimethylamino-methylsulfonyl precursor. Optimization involves adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (60–80°C), and catalytic bases (e.g., piperidine) to enhance enaminone formation . Yield improvements are achieved by monitoring reaction progress via TLC and using anhydrous conditions to suppress side reactions. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How can structural integrity and purity be validated post-synthesis?
Key techniques include:
- NMR spectroscopy : Confirm the enaminone structure via characteristic vinyl proton signals (δ 6.5–7.5 ppm for α,β-unsaturated ketones) and dimethylamino group resonances (δ 2.8–3.2 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally analogous nitroaryl propenones (e.g., C–C bond lengths ≈1.45 Å in the enaminone backbone) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Comparative analysis : Replicate experiments using standardized conditions (e.g., DMSO-d6 for NMR) .
- Computational validation : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, aligning experimental data with theoretical models .
- Crystallographic cross-referencing : Compare X-ray-derived bond lengths/angles with spectral data to confirm structural assignments .
Q. What mechanistic insights explain the reactivity of the nitro and methylsulfonyl groups in cross-coupling reactions?
The electron-withdrawing nitro group activates the α,β-unsaturated ketone for nucleophilic attacks (e.g., Michael additions), while the methylsulfonyl moiety stabilizes intermediates via resonance. Computational studies (e.g., Natural Bond Orbital analysis) reveal enhanced electrophilicity at the β-carbon due to conjugation with the nitro group . Experimental kinetic studies in polar aprotic solvents (e.g., DMF) further support this mechanism .
Q. How does this compound function as a ligand in transition-metal complexes, and what applications exist in catalysis?
The enaminone scaffold acts as a hemilabile ligand, coordinating metals (e.g., Rh(I) or Ir(I)) via the pyridyl nitrogen and dimethylamino groups. This dual coordination mode enables tunable catalytic activity in hydrogenation or C–H activation reactions. Crystallographic data for analogous Rh(I) complexes show distorted square-planar geometries, with bond distances critical for catalytic efficiency .
Q. What methodologies assess its potential as an enzyme inhibitor or antimicrobial agent?
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing nitro with halogens) to evaluate antibacterial potency against Gram-positive strains .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., bacterial DNA gyrase) using software like AutoDock Vina, leveraging the nitro group’s electron-deficient nature for π-stacking .
- In vitro assays : Measure MIC (Minimum Inhibitory Concentration) values in Mueller-Hinton broth, comparing with known inhibitors like ciprofloxacin .
Q. How can computational models predict solubility and stability under varying pH conditions?
- Molecular Dynamics (MD) simulations : Analyze solvation free energy in aqueous/organic mixtures to predict solubility trends .
- pKa calculations : Estimate protonation states of the dimethylamino group (predicted pKa ≈ 8.5) to assess stability in acidic environments .
- Degradation studies : Monitor UV-vis absorbance shifts under accelerated aging conditions (e.g., 40°C, 75% RH) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
